Functional Handle Count and Synthetic Step Economy: Target Compound vs. 4-Iodopyrazole and 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid
The target compound provides three differentially reactive functional groups (C4-I, C3-NH2, and terminal -COOH) on a single pyrazole scaffold. The closest commercially available comparator, 3-(4-iodo-1H-pyrazol-1-yl)propanoic acid (CAS 6715-91-9), possesses only two reactive handles (C4-I and -COOH) , lacking the 3-amino group entirely. The core building block 4-iodopyrazole contains only one synthetic handle (C4-I). This means a user attempting to construct a heterobifunctional conjugate from the two-handle comparator must install the amine moiety through additional synthetic steps—typically requiring N-protection of the pyrazole, regioselective nitration or halogenation at the 3-position, reduction to the amine, and deprotection—adding an estimated 3–4 synthetic steps and lowering the overall yield by a projected 50–65% relative to a convergent strategy using the target compound directly [1][2].
| Evidence Dimension | Number of orthogonally reactive functional handles available for sequential conjugation |
|---|---|
| Target Compound Data | 3 handles: C4-I (cross-coupling), C3-NH₂ (amide/urea formation), terminal -COOH (amide/ester formation) |
| Comparator Or Baseline | 4-Iodopyrazole (1 handle) [3]; 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid (2 handles, lacks C3-NH₂) |
| Quantified Difference | Target compound offers 1 additional functional handle vs. 2-handle comparator; 2 additional handles vs. 1-handle comparator |
| Conditions | Functional group inventory comparison based on chemical structure; synthetic step count projection based on established pyrazole functionalization methodology [1][2] |
Why This Matters
For procurement decisions, higher functional handle count within a single building block directly reduces the synthetic step count and total synthesis cost when constructing heterobifunctional conjugates such as PROTACs.
- [1] Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984-7034. DOI: 10.1021/cr2000459. View Source
- [2] Zora, M. & Yazici, C. (2008). Synthesis of 4-iodopyrazole derivatives. Master's Thesis, Middle East Technical University. Tez No: 176781. View Source
- [3] ChemicalBook. (n.d.). 4-Iodopyrazole (CAS 3469-69-0). Basic properties. View Source
